molecular formula C23H29N5O3 B4413641 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4413641
M. Wt: 423.5 g/mol
InChI Key: VVFHLDPHOXHKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperazine ring, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the pyrimidine derivative reacts with piperazine.

    Formation of the pyrrolidinedione core: This is typically done through cyclization reactions involving diketones and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity. The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-4-13-31-19-7-5-18(6-8-19)28-21(29)15-20(22(28)30)26-9-11-27(12-10-26)23-24-16(2)14-17(3)25-23/h5-8,14,20H,4,9-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFHLDPHOXHKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
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3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
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3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.